Comprehensive Technical Guide: Synthesis, Mechanistic Profiling, and Applications of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine
Comprehensive Technical Guide: Synthesis, Mechanistic Profiling, and Applications of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine
Executive Summary
In contemporary medicinal chemistry, the 2-aminothiazole core is recognized as a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors, antimicrobial agents, and antineoplastic drugs[1]. Specifically, 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS 34006-41-2) represents a highly specialized building block[2]. The introduction of a C5-methylthio (methylsulfanyl) group provides unique electronic tuning and enhances the lipophilicity of the scaffold, allowing for tighter binding in hydrophobic protein pockets. This whitepaper details the physicochemical profile, strategic retrosynthesis, and self-validating experimental protocols required to synthesize and utilize this compound effectively.
Physicochemical Profiling
Understanding the baseline properties of the target compound is critical for downstream purification and biological assay formulation.
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Chemical Name: 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine
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Synonym: 4-Methyl-5-(methylthio)thiazol-2-amine[3]
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CAS Number: 34006-41-2[2]
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Molecular Formula: C₅H₈N₂S₂[2]
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Molecular Weight: 160.26 g/mol [2]
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SMILES Code: NC1=NC(C)=C(SC)S1[3]
Strategic Retrosynthesis & Causality in Route Selection
Designing a synthetic route for 5-substituted 2-aminothiazoles requires careful consideration of intermediate stability. A direct Hantzsch thiazole synthesis utilizing an α -halo- α -alkylthio ketone is often plagued by low yields due to the inherent instability and dimerization tendencies of the starting materials[1].
To establish a self-validating system , we bypass the direct route in favor of a highly regioselective three-step approach:
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Core Assembly: Standard Hantzsch synthesis to construct the robust 2-amino-4-methylthiazole core.
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Electrophilic C5-Thiocyanation: The electron-donating nature of the C2-amino group heavily activates the C5 position. By utilizing electrophilic thiocyanation, we achieve exclusive regioselectivity without the need for protecting groups[4].
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Reductive Methylation: The intermediate thiocyanate (CAS 4498-41-3)[5] is smoothly reduced to a thiolate anion, which is subsequently trapped in situ by methyl iodide to yield the final thioether. This one-pot reduction-alkylation prevents oxidative disulfide dimerization.
Fig 1. Three-step regioselective synthetic workflow for CAS 34006-41-2.
Experimental Methodologies (Self-Validating Protocols)
Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole
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Causality: Thiourea acts as a binucleophile. The sulfur atom first displaces the chloride of chloroacetone to form an isothiouronium intermediate, followed by intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon[1].
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Protocol:
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Suspend thiourea (76.1 g, 1.0 mol) in absolute ethanol (500 mL) under nitrogen.
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Add chloroacetone (101.8 g, 1.1 mol) dropwise over 30 minutes to maintain a gentle reflux.
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Heat the mixture at reflux for 2 hours until TLC indicates complete consumption of thiourea.
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Cool to room temperature and concentrate under reduced pressure.
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Neutralize the residue with 10% aqueous ammonium hydroxide to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
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Step 2: Regioselective C5-Thiocyanation
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Causality: Bromine oxidizes potassium thiocyanate to generate highly electrophilic thiocyanogen ( (SCN)2 ). The C5 position of the thiazole ring, activated by the +M effect of the 2-amino group, undergoes rapid electrophilic aromatic substitution[4].
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Protocol:
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Dissolve 2-amino-4-methylthiazole (114.1 g, 1.0 mol) and KSCN (291.5 g, 3.0 mol)[6] in glacial acetic acid (800 mL). Cool the reaction vessel to 0 °C.
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Dissolve bromine (175.8 g, 1.1 mol) in glacial acetic acid (200 mL) and add dropwise over 1 hour, maintaining the internal temperature below 5 °C.
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Remove the ice bath and stir at room temperature for 3 hours.
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Pour the mixture into crushed ice (2 kg) and neutralize with concentrated NH₄OH until pH 8 is reached.
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Filter the resulting yellow precipitate (4-methyl-5-thiocyanatothiazol-2-amine, CAS 4498-41-3)[5], wash thoroughly with water, and dry under vacuum.
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Step 3: Reductive Methylation
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Causality: Sodium borohydride ( NaBH4 ) selectively cleaves the S-CN bond to generate a reactive thiolate anion without reducing the heteroaromatic ring. Immediate addition of methyl iodide ( CH3I ) prevents disulfide formation and drives the reaction to the desired thioether.
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Protocol:
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Suspend 4-methyl-5-thiocyanatothiazol-2-amine (171.2 g, 1.0 mol) in anhydrous ethanol (1 L) under a strict nitrogen atmosphere. Cool to 0 °C.
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Add NaBH4 (75.6 g, 2.0 mol) portion-wise over 45 minutes. Vigorous gas evolution will occur. Stir for an additional 1 hour at 0 °C.
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Add methyl iodide (170.3 g, 1.2 mol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench the reaction carefully with water (500 mL) and extract with ethyl acetate ( 3×500 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash column chromatography (Hexane/EtOAc) to yield the pure target compound (CAS 34006-41-2).
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Quantitative Data Summary
| Synthetic Step | Target Intermediate / Product | Key Reagents (Eq) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Cyclization | 2-Amino-4-methylthiazole | Chloroacetone (1.1), Thiourea (1.0) | 78 (Reflux) | 2.0 | 85 - 90% |
| 2. Thiocyanation | 4-Methyl-5-thiocyanatothiazol-2-amine | KSCN (3.0), Br₂ (1.1) | 0 to 25 | 4.0 | 75 - 82% |
| 3. Alkylation | 4-Methyl-5-(methylthio)thiazol-2-amine | NaBH₄ (2.0), CH₃I (1.2) | 0 to 25 | 3.0 | 80 - 88% |
Biological & Mechanistic Context
In drug development, 2-aminothiazoles are classically deployed as ATP-competitive kinase inhibitors[1]. The 2-amino group functions as a critical hydrogen-bond donor/acceptor pair, interacting directly with the backbone residues (e.g., Met, Leu) of the kinase hinge region. The addition of the C5-methylthio group in CAS 34006-41-2 is a strategic modification; the sulfur atom provides polarizability, while the methyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing kinase selectivity and binding affinity.
Fig 2. Mechanism of ATP-competitive kinase inhibition by 2-aminothiazole scaffolds.
References
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Borcea A.-M., Ionuț I., Crișan O., Oniga O. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules. 2021;26(3):624. URL:[Link]
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Hebade, M. J., et al. "A rapid, mild, and efficient method for C-5 iodination/thiocyanation of 2-aminothiazoles." Phosphorus, Sulfur, and Silicon and the Related Elements. 2016; 191(8). URL:[Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS:34006-41-2 | C5H8N2S2 | 4-methyl-5-(methylthio)thiazol-2-amine | Pharmalego [pharmalego.com]
- 3. 34006-41-2|4-Methyl-5-(methylthio)thiazol-2-amine|BLD Pharm [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4498-41-3|4-Methyl-5-thiocyanatothiazol-2-amine|BLD Pharm [bldpharm.com]
- 6. Ammonium thiocyanate ACS reagent, = 97.5 1762-95-4 [sigmaaldrich.com]
